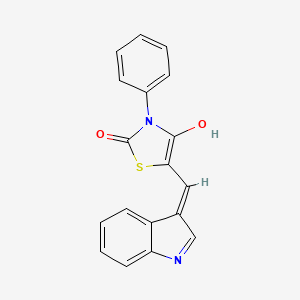![molecular formula C16H14FN5O B6051085 N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE](/img/structure/B6051085.png)
N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyrazole ring, both of which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzylamine with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a pyrazine ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring but differs in the substituents attached to the ring.
N-[4-(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine: Contains a piperidine ring instead of a pyrazine ring.
Uniqueness
N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}PYRAZINE-2-CARBOXAMIDE is unique due to its combination of a pyrazine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-11-8-15(20-16(23)14-9-18-6-7-19-14)22(21-11)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYPLOFNJVTZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC=CN=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-hydroxycyclohexyl)methyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6051003.png)
![N-cyclopropyl-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6051004.png)
![2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051008.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
![7-benzyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6051018.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6051025.png)
![methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6051037.png)
![2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B6051071.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6051072.png)
![2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol](/img/structure/B6051074.png)
![(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6051077.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051086.png)

![(4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone](/img/structure/B6051106.png)
